molecular formula C6H7ClN2O B1425955 4-(Chloromethyl)-2-methoxypyrimidine CAS No. 944901-38-6

4-(Chloromethyl)-2-methoxypyrimidine

Cat. No. B1425955
M. Wt: 158.58 g/mol
InChI Key: PMYTXFVWGGDUKW-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It also includes its appearance (solid, liquid, gas, color, etc.) and where it is commonly found or used .


Synthesis Analysis

This involves the methods and procedures used to create the compound. It includes the raw materials used, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple) between the atoms .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the rate of the reaction .


Physical And Chemical Properties Analysis

Physical properties include color, density, melting point, boiling point, etc. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Synthetic Applications and Methodologies

Research on compounds closely related to "4-(Chloromethyl)-2-methoxypyrimidine" has shown significant synthetic utility. For instance, the synthesis of 2-amino-4-methoxypyrimidine derivatives involves methoxylation reactions that highlight the versatility of pyrimidine derivatives in chemical synthesis, providing a basis for industrial-scale production due to their low cost, simple process, and high yields (Ju Xiu-lian, 2009). Similarly, the preparation of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine showcases the effective use of chlorinating reagents, emphasizing the role of chloromethyl and methoxypyrimidine moieties in synthesizing complex molecules (Xia Liang, 2007).

Material Science and Molecular Interactions

Investigations into non-covalent interactions in pyrimidine derivatives, such as 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas, have provided insights into intramolecular forces, including hydrogen bonds and van der Waals interactions. These studies utilize advanced characterization techniques like FT-IR, NMR, and X-ray diffraction, contributing to our understanding of molecular structure and behavior, which is crucial for designing materials with specific properties (Yu Zhang et al., 2018).

Pharmaceutical Research and Development

The creation and evaluation of pyrimidine derivatives for their antimicrobial properties exemplify the pharmaceutical applications of this chemical class. For example, Schiff bases of 2-amino-4-chloro-6-methoxypyrimidine have shown potent antibacterial and antifungal activities, suggesting the potential for developing new antimicrobial agents (W. Al-Masoudi et al., 2015). This research highlights the importance of pyrimidine derivatives in synthesizing compounds with significant biological activities.

Safety And Hazards

This involves studying the health effects of exposure to the compound, its toxicity, and precautions to be taken while handling it .

Future Directions

This involves potential future applications of the compound based on its properties and behavior .

properties

IUPAC Name

4-(chloromethyl)-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYTXFVWGGDUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-methoxypyrimidine

CAS RN

944901-38-6
Record name 4-(chloromethyl)-2-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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